methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate
Overview
Description
Methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 445.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0481458 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characterization and Synthesis
Two Substituted [1,2,4]Triazole Derivatives : This study reports on the structures of two 1,2,4-triazole derivatives, highlighting their nearly planar molecular configuration and stabilization by N-H...N hydrogen bonds, suggesting a base for further functional exploration (R. Velavan et al., 1997).
Synthesis and Antimicrobial Evaluation : Focuses on the creation of thienopyrimidine derivatives through various chemical reactions, demonstrating the compound's versatility for further antimicrobial application studies (M. H. Bhuiyan et al., 2006).
Synthetic Utility and Transformations
The Synthetic Utility of Heteroaromatic Azido Compounds : Describes the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, providing insights into the compound's synthetic flexibility and potential for generating novel heterocyclic structures (C. Westerlund, 1980).
Novel Selected Tandem Transformations : Examines transformations for thienopyrimidine synthesis, highlighting the compound's chemical reactivity and potential for developing new therapeutic agents (N. Pokhodylo et al., 2010).
Potential for Drug Development
- Evaluation of Antioxidant and Antitumor Activities : Discusses the preparation and evaluation of nitrogen heterocycles, including structures related to the specified compound, for their potential antioxidant and antitumor activities, showcasing the compound's relevance in medicinal chemistry research (M. A. El-Moneim et al., 2011).
Properties
IUPAC Name |
methyl 2-[[7-(2-chlorophenyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-27-15(26)10-28-20-24-23-18-16-12-7-3-5-9-14(12)29-19(16)22-17(25(18)20)11-6-2-4-8-13(11)21/h2,4,6,8H,3,5,7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXTCPDGUNIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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